molecular formula C22H19N5O2S3 B2595533 N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1243008-79-8

N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No. B2595533
CAS RN: 1243008-79-8
M. Wt: 481.61
InChI Key: SPALYSXNCTZTGF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S3 and its molecular weight is 481.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research on compounds with related structures focuses on the synthesis and chemical characterization of novel heterocycles, which are crucial for developing new pharmaceuticals and materials with unique properties. For instance, Hassneen and Abdallah (2003) detailed the synthesis of new derivatives involving pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the importance of chemical and spectroscopic evidence in determining compound structures (Hassneen & Abdallah, 2003).

Radiosynthesis for Imaging

Radiolabeled compounds play a vital role in diagnostic imaging, such as PET scans. Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the process of synthesizing and labeling compounds for medical imaging applications (Dollé et al., 2008).

Insecticidal Applications

Compounds with specific heterocyclic structures have been evaluated for their insecticidal properties. Fadda et al. (2017) synthesized and assessed innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these compounds in pest management strategies (Fadda et al., 2017).

Antimicrobial Evaluation

The structural complexity of heterocyclic compounds often leads to antimicrobial properties. Gomha et al. (2018) elucidated the structural and antimicrobial evaluation of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, contributing to the search for new antimicrobial agents (Gomha et al., 2018).

Antitumor Activity

Investigations into the antitumor activity of related compounds offer insights into novel cancer treatments. Hafez and El-Gazzar (2017) explored the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, illustrating the potential of these compounds in oncology (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S3/c1-13-8-14(2)10-15(9-13)23-18(28)12-32-22-25-24-21-26(11-16-4-3-6-30-16)20(29)19-17(27(21)22)5-7-31-19/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPALYSXNCTZTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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